Cell-Type Binding Selectivity: LXW7 Discriminates EPCs/ECs from Platelets and Monocytes, Unlike GRGD
In direct head-to-head flow cytometry and live-cell adhesion assays, LXW7 demonstrated strong binding to primary human EPCs (HECFCs) and ECs (HCECs, HMVECs) but negligible binding to THP-1 monocytes and platelets, whereas the conventional linear GRGD peptide bound strongly to both ECs and platelets [1]. Specifically, LXW7 showed very low binding to αIIbβ3-K562 cells (the platelet integrin), while GRGD exhibited very strong binding to αIIbβ3, indicating LXW7's superior αvβ3-vs-αIIbβ3 selectivity [1]. On culture surfaces, the LXW7-treated surface attracted more HCECs than the GRGD-treated surface, while supporting limited platelet adhesion compared to significantly higher platelet adhesion on GRGD surfaces [1].
| Evidence Dimension | Cell-type binding selectivity (EPCs/ECs vs. platelets vs. monocytes) |
|---|---|
| Target Compound Data | LXW7: strong binding to HECFCs, HCECs, HMVECs; no binding to THP-1 monocytes; very low binding to platelets and αIIbβ3-K562 cells |
| Comparator Or Baseline | GRGD peptide: strong binding to ECs; no binding to THP-1 monocytes; strong binding to platelets and αIIbβ3-K562 cells |
| Quantified Difference | Qualitative binding categories (strong/very low/none) across three cell types; GRGD showed strong platelet binding vs. LXW7's very low platelet binding in paired experiments |
| Conditions | Flow cytometry with biotinylated ligands on αvβ3-K562 and αIIbβ3-K562 cells; live-cell adhesion assays on ligand-treated surfaces with HCECs, THP-1 monocytes, and human platelets |
Why This Matters
This selectivity determines whether a vascular graft coating will capture beneficial endothelial cells without simultaneously attracting thrombosis-causing platelets—a make-or-break parameter for in vivo vascular biomaterial applications.
- [1] Hao D, Xiao W, Liu R, et al. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration. ACS Chem Biol. 2017;12(4):1075-1088. doi:10.1021/acschembio.6b01001 View Source
